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Theogallin

Cat. No.: B101446
CAS No.: 17365-11-6
M. Wt: 344.27 g/mol
InChI Key: LDPLFHGGZNSKDS-FTBFGRRBSA-N
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Description

Theogallin: A Key Polyphenolic Compound in Tea and Beyond

This compound, also known as 3-O-galloylquinic acid, is a naturally occurring polyphenolic compound. wikipedia.org It is classified as a trihydroxybenzoic acid glycoside and is structurally an ester formed from the condensation of gallic acid and quinic acid. nih.gov Its chemical formula is C₁₄H₁₆O₁₀, with a molecular weight of 344.27 g/mol . wikipedia.orgnih.gov

This compound is a significant component of tea leaves (Camellia sinensis), found in green, black, and Pu-erh teas. foodb.canih.gov Beyond tea, this compound has also been identified in other natural sources, including the fruits of Arbutus unedo (strawberry tree) and various berries like blackcurrants, gooseberries, and highbush blueberries. wikipedia.orgfoodb.ca The concentration of this compound can vary depending on the plant species, the maturity of the leaves, and the specific processing methods used, such as fermentation in the case of Pu-erh tea. nih.gov

Table 1: Chemical Properties of this compound

Property Value
IUPAC Name (1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid wikipedia.org
Molecular Formula C₁₄H₁₆O₁₀ nih.gov
Molar Mass 344.27 g/mol wikipedia.org
Class Polyphenol, Trihydroxybenzoic acid glycoside wikipedia.org

Historical Perspectives on this compound Research

This compound was identified as a compound that contributes to the umami taste, the savory flavor profile characteristic of certain foods. wikipedia.org Research, particularly on Japanese green tea (matcha), has characterized this compound as one of the primary substances, alongside L-theanine, succinic acid, and gallic acid, that enhances the umami flavor. wikipedia.orgwikipedia.org The shading process used in the cultivation of tencha, the leaves used for matcha, increases the concentration of certain amino acids and compounds like this compound, which are crucial for its distinctive taste. wikipedia.org

One of the foundational studies identifying this compound in tea was conducted by Cartwright and Roberts in 1954. wikipedia.org Their work described this compound as a polyphenol occurring in tea and laid the groundwork for future analysis. wikipedia.orgscilit.com Subsequent research focused on developing improved methods for its extraction from unprocessed tea leaves and unequivocally identified its hydrolysis products as gallic acid and quinic acid, confirming its structure as a mono-galloylquinic acid. scilit.com Early high-performance liquid chromatography (HPLC) methods were also developed to determine the levels of this compound alongside other key compounds like flavanols, gallic acid, and caffeine (B1668208) in tea. scilit.com

Current State of this compound Research and Knowledge Gaps

Current research has expanded from simple identification to exploring this compound's biological activities and practical applications. Studies have investigated its potential as an antidepressive and cognition-enhancing agent. medchemexpress.comnih.gov Research in rats suggests that this compound, or its metabolite quinic acid, can cross the blood-brain barrier. wikipedia.orgnih.gov

In the realm of food science, this compound has emerged as a significant biomarker. researchgate.net During the fermentation process of Pu-erh tea, this compound is hydrolyzed into gallic acid. Consequently, the ratio of this compound to gallic acid can be used to distinguish between raw (unfermented) and ripe (fermented) Pu-erh teas. nih.govresearchgate.net Raw Pu-erh typically contains a higher concentration of this compound, while ripe Pu-erh has elevated levels of gallic acid. nih.govmdpi.com

Despite these advancements, knowledge gaps remain. While this compound is known to be metabolized into gallic acid and quinic acid, the full scope of its metabolic pathways and the specific molecular targets through which it exerts its biological effects are not completely understood. nih.gov Furthermore, although it has been identified in several plant sources, a comprehensive database of its occurrence across the plant kingdom is lacking. foodb.ca Many studies on the antioxidant properties of tea have focused on catechins and have not measured this compound levels, indicating a need for more inclusive research. nih.govnih.gov

Table 2: this compound Content in Different Tea Types

Tea Type Typical this compound to Gallic Acid Ratio Key Finding
Raw Pu-erh High (this compound > Gallic Acid) nih.gov Contains significantly more this compound than gallic acid. nih.govmdpi.com
Ripe Pu-erh Low (Gallic Acid > this compound) nih.gov Microbial fermentation during processing hydrolyzes this compound, increasing gallic acid levels. nih.gov
Green Tea (Matcha) Varies A key contributor to the characteristic umami flavor. wikipedia.orgwikipedia.org

Significance and Rationale for Comprehensive this compound Research

The multifaceted nature of this compound underscores the rationale for continued and comprehensive research. Its potential to influence cognitive functions presents a compelling area for further investigation in neuroscience and pharmacology. wikipedia.orgnih.govresearchgate.net Understanding its mechanism of action could lead to new insights into brain health.

In food science and agriculture, this compound's role extends from being a flavor compound to a marker of authenticity and processing. wikipedia.orgresearchgate.net Further research could refine its use in quality control for tea and other food products. Investigating its biosynthesis in Camellia sinensis and other plants could also offer opportunities for agricultural applications, potentially leading to the cultivation of plants with enhanced flavor profiles or beneficial compounds. nih.gov The existing gaps in knowledge, particularly concerning its full range of biological activities and distribution in nature, highlight the need for continued scientific inquiry into this versatile polyphenol. foodb.caacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O10 B101446 Theogallin CAS No. 17365-11-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3R,4R,5R)-1,3,4-trihydroxy-5-(3,4,5-trihydroxybenzoyl)oxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O10/c15-6-1-5(2-7(16)10(6)18)12(20)24-9-4-14(23,13(21)22)3-8(17)11(9)19/h1-2,8-9,11,15-19,23H,3-4H2,(H,21,22)/t8-,9-,11-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPLFHGGZNSKDS-FTBFGRRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332031
Record name Theogallin
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Molecular Weight

344.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17365-11-6
Record name Theogallin
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Theogallin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Theogallin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THEOGALLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8GTS57R32
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Occurrence and Natural Distribution of Theogallin

Primary Botanical Sources of Theogallin

This compound is found in several plant species, but its primary and most studied botanical source is the tea plant, Camellia sinensis. nih.govmdpi.comfoodb.ca

Camellia sinensis (Tea Plant)

This compound is a naturally occurring polyphenol in the leaves of Camellia sinensis. mdpi.comwikipedia.orgfoodb.ca It is considered one of the most common phenolic acids in all types of tea. nih.gov Its presence has been confirmed in various tea types, including green tea and black tea. foodb.cahmdb.ca

Green tea is a significant source of this compound. foodb.canih.govhmdb.camedchemexpress.com In Japanese green tea, this compound has been identified as a compound that enhances the umami taste. wikipedia.orgnih.gov Decaffeinated green tea extract is also noted to contain this compound as an active ingredient. medchemexpress.com

This compound content is a key differentiator between raw (Sheng) and ripe (Shu) Pu-erh tea. nih.gov Raw Pu-erh is characterized by a significantly higher this compound content compared to its ripe counterpart. mdpi.comnih.gov This difference is so pronounced that the ratio of this compound to gallic acid is considered a potential biomarker for distinguishing between the two types of Pu-erh tea. mdpi.comnih.gov

The fermentation process that ripe Pu-erh undergoes is responsible for this disparity. During this process, microorganisms metabolize this compound, leading to a decrease in its concentration and a corresponding increase in gallic acid. mdpi.comnih.gov As a result, ripe Pu-erh teas can contain several dozen times less this compound than raw Pu-erh teas. nih.gov

Interactive Data Table: this compound and Gallic Acid Content in Pu-erh Tea

Tea TypeThis compound to Gallic Acid RatioGeneral Finding
Raw Pu-erh 2.6 to 11.1 times more this compound than gallic acid mdpi.comConsistently higher in this compound nih.gov
Ripe Pu-erh 1.2 to 16.6 times more gallic acid than this compound mdpi.comSignificantly lower in this compound nih.gov

Data sourced from a comparative analysis of raw and ripe Pu-erh teas.

Factors Influencing this compound Content in Tea Leaves

The concentration of this compound in tea leaves is not static and can be influenced by several factors, including the specific variety of the tea plant and the maturity of the leaves at the time of harvest. mdpi.com

The species and cultivar of Camellia sinensis play a role in the this compound content. mdpi.com Different cultivars have been shown to have varying levels of gallic acid and related compounds, which would inherently affect this compound levels. nih.gov For instance, research comparing different tea cultivars has noted variations in their chemical compositions, including polyphenols. nih.govnih.gov The two primary varieties, Camellia sinensis var. sinensis and Camellia sinensis var. assamica, are used to produce different types of tea and are adapted to different climates, which can influence their phytochemical profiles. anshimtea.comalveus.eu

The maturity of the tea leaves and the timing of the harvest have a direct impact on this compound concentrations. mdpi.com Generally, tender, younger tea leaves tend to have higher amounts of certain polyphenols. nih.govnih.gov However, some studies on catechins, which are related polyphenols, have found that older leaves can contain more of certain types like (-)-epigallocatechin (B1671488) 3-gallate (EGCG). nih.gov The content of this compound, along with other metabolites, changes as the leaves mature. maxapress.com

Processing Methods (e.g., Fermentation)

Processing methods, particularly fermentation, significantly alter the concentration of this compound in plant materials, most notably in tea leaves (Camellia sinensis). During the fermentation of Pu-erh tea, this compound undergoes hydrolysis, breaking down into its constituent parts, gallic acid and quinic acid. This transformation is a key differentiator between raw (unfermented) and ripe (fermented) Pu-erh teas.

Research has shown that raw Pu-erh teas contain significantly more this compound than gallic acid. nih.gov Conversely, in ripe Pu-erh teas, which undergo microbial fermentation, the content of gallic acid is substantially higher than that of this compound. nih.gov This inverse relationship has led to the proposal of the this compound-to-gallic-acid ratio as a potential biomarker to distinguish between the two types of Pu-erh tea. nih.govresearchgate.net For instance, one study found that all raw Pu-erh samples had 2.6 to 11.1 times more this compound than gallic acid, while all ripe tea samples had 1.2 to 16.6 times more gallic acid than this compound. nih.gov Similarly, fermentation of summer green tea with Aspergillus niger resulted in a 3775% increase in gallic acid content after six days, while the content of ester catechins, a class of compounds related to this compound, decreased. mdpi.com The microbial activity during fermentation is responsible for the degradation of this compound. nih.gov

Table 1: this compound and Gallic Acid Content in Pu-erh Teas

Tea Type Predominant Compound This compound to Gallic Acid Ratio
Raw Pu-erh This compound >1
Ripe Pu-erh Gallic Acid <1

Data derived from studies on the chemical changes during Pu-erh tea fermentation. nih.gov

Arbutus unedo (Strawberry Tree) Fruits

This compound is a significant phenolic constituent in the fruits of the Strawberry Tree (Arbutus unedo). wikipedia.orgresearchgate.net Chromatographic analyses have identified this compound (3-O-galloylquinic acid) as a major compound in various extracts of the fruit. researchgate.netresearchgate.net In some analyses, it accounted for over 80% of the total extract content. researchgate.net The presence of this compound has been confirmed in multiple studies on the fruit's composition. nih.govnih.gov The identification was made through methods including high-performance liquid chromatography (HPLC) coupled with mass spectrometry. researchgate.netnih.gov

Guiera senegalensis

This compound has been identified in the leaves of Guiera senegalensis, a medicinal plant widely used in African traditional medicine. ajol.infoneliti.com A study using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LCMS/MS) analysis detected this compound in a methanol (B129727) extract of the plant's leaves. ajol.info While phytochemical screenings of Guiera senegalensis have identified broad classes of compounds like flavonoids, tannins, and alkaloids, the specific identification of this compound highlights its contribution to the plant's complex chemical profile. ajol.infocabidigitallibrary.orgresearchgate.net

Other Documented Plant Sources

The most well-documented source of this compound is the tea plant, Camellia sinensis. wikipedia.orgnih.gov It is found in fresh tea leaves and is a component of green tea, black tea, and oolong tea. nih.govfoodb.cagoogle.com this compound is considered a unique depside in tea, alongside chlorogenic acid and coumarylquinic acid. nih.gov It has also been reported in Camellia taliensis. nih.gov

Beyond tea, this compound has been detected in several other fruits, including:

Blackcurrants (Ribes nigrum) foodb.ca

Strawberries (Fragaria x ananassa) foodb.ca

Gooseberries (Ribes uva-crispa) foodb.ca

Highbush blueberries (Vaccinium corymbosum) foodb.ca

This compound as a Conjugate of Quinic Acid and Gallic Acid

Chemically, this compound is an ester formed from gallic acid and quinic acid. nih.gov It is classified as a trihydroxybenzoic acid glycoside and belongs to the class of organic compounds known as quinic acids and derivatives. wikipedia.orgfoodb.ca The formal chemical name for this compound is (1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid, and its molecular formula is C₁₄H₁₆O₁₀. wikipedia.orgnih.gov

The structure consists of a galloyl group (derived from gallic acid) attached to a quinic acid backbone via an ester bond. Specifically, this compound is described as a gallate ester resulting from the formal condensation of gallic acid with a hydroxyl group on the quinic acid molecule. nih.gov While it is often referred to as 3-O-galloylquinic acid, other sources identify it as 5-O-galloylquinic acid. researchgate.netnih.gov PubChem clarifies the structure as the condensation of gallic acid with the (5R)-hydroxy group of (-)-quinic acid. nih.gov This ester linkage is susceptible to hydrolysis, which, as mentioned previously, cleaves the molecule back into gallic acid and quinic acid.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Gallic Acid
Quinic Acid
Theophylline
Catechin
Gallocatechin
Epicatechin
Chlorogenic acid
Coumarylquinic acid
Caffeine (B1668208)
Theobromine
Theanine
Arbutin
beta-D-glucogalline
Gallic acid 4-O-beta-D-glucopyranoside
3-O-galloylshikimic acid
5-O-galloylshikimic acid
Cyanidin 3-O-beta-D-galactopyranoside
Delphinidin 3-O-beta-D-glucopyranoside

Extraction and Purification Methodologies for Theogallin

Challenges in Theogallin Isolation from Complex Plant Matrices

Isolating a specific compound like this compound from plant materials is a significant challenge due to the inherent complexity of the biological matrix. Plants contain a vast array of structurally similar molecules, which can interfere with separation and purification processes.

One of the primary challenges is the presence of other closely related phenolic compounds, particularly gallic acid. This compound is an ester of gallic acid and quinic acid. nih.gov During processing, such as the fermentation of tea leaves to produce Ripe Pu-erh tea, microorganisms can metabolize this compound, breaking it down into gallic acid. nih.gov This enzymatic conversion alters the chemical profile of the matrix and complicates the isolation of pure this compound, requiring sophisticated chromatographic techniques to distinguish between the two.

Traditional and Modern Extraction Techniques

A variety of methods, ranging from traditional solvent-based techniques to modern, technology-assisted approaches, are employed to extract this compound and other polyphenols from plant sources. The choice of method depends on factors such as the desired yield, purity, extraction time, and environmental considerations.

Aqueous extraction, using water as the solvent, is one of the most fundamental and widely used methods for obtaining phytochemicals from plants. This technique is particularly relevant for this compound, given its solubility in water. A common example is the simple brewing of tea, where hot water is used to extract a wide range of compounds, including this compound. nih.gov

The efficiency of aqueous extraction is heavily influenced by temperature and duration. Studies on various plant and soil matrices show that increasing the temperature, for instance by using an autoclave, can significantly enhance the yield of extractable organic matter. mdpi.com However, high temperatures also pose a risk of degrading thermally sensitive compounds. For the preparation of tea infusions for analysis, one method involves pouring water at 98°C over the plant material and allowing it to steep for a set period, such as 15 minutes, to extract compounds like this compound. nih.gov

Soxhlet extraction is a classic and exhaustive method used for extracting compounds from solid materials. The technique involves continuously washing the sample with a fresh, distilled solvent, which allows for a thorough extraction process. hebmu.edu.cn A solid sample is placed in a porous thimble, and a heated solvent, such as ethyl acetate, vaporizes, condenses, and drips onto the sample. epa.govnih.gov When the liquid reaches a specific level, it siphons back into the flask, carrying the extracted compounds with it. This cycle repeats, ensuring the sample is always in contact with fresh solvent, which helps to shift the extraction equilibrium in favor of a higher yield. hebmu.edu.cn

This method is often used in a sequence with other solvents. For example, a plant material might first be defatted with a non-polar solvent like hexane, followed by successive extractions with solvents of increasing polarity, such as chloroform (B151607), ethyl acetate, and methanol (B129727), to fractionate the extract based on compound solubility. nih.gov While effective, the primary disadvantages of Soxhlet extraction are the long duration required (often 16 hours or more), the large volume of solvent needed, and the potential for thermal degradation of heat-sensitive compounds due to prolonged exposure to the solvent's boiling point. hebmu.edu.cnnih.gov

Mixtures of ethanol (B145695) and water are highly effective solvents for extracting polyphenols, often demonstrating superior performance compared to either solvent used alone. The polarity of the solvent mixture can be fine-tuned by adjusting the ethanol-to-water ratio, allowing for optimized extraction of specific target compounds.

Research comparing different extraction solvents for spent tea leaves found that a 60% (v/v) ethanol-water mixture was significantly more effective at recovering phenolic compounds than boiling water. cetjournal.it In other studies focused on optimizing the recovery of phenolics and flavonoids from plant sources like Centella asiatica, a 75% ethanol concentration was determined to be optimal. mdpi.com This highlights the importance of customizing the solvent ratio for a particular plant matrix. The use of ethanol-water mixtures is advantageous because both solvents are generally recognized as safe (GRAS), making them suitable for applications in the food and functional ingredient sectors. cetjournal.it

Ultrasound-assisted extraction (UAE) is a modern technique that enhances extraction efficiency by using the energy of ultrasonic waves. The process, known as acoustic cavitation, involves the formation, growth, and collapse of microscopic bubbles in the solvent. researchgate.net This collapse generates powerful shockwaves and microjets that disrupt the plant cell walls, facilitating the release of intracellular compounds and improving their transfer into the solvent. nih.govmdpi.com

UAE significantly reduces extraction time and can increase yield compared to conventional methods. Key parameters that can be optimized to maximize efficiency include ultrasonic frequency and power, temperature, and extraction time. nih.gov A study on spent tea leaves demonstrated that applying ultrasound treatment (at 152 µm for 10 minutes) to a 60% ethanol solvent quadrupled the yield of total phenolic compounds compared to the same solvent without ultrasound. cetjournal.it

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Extraction (UAE) for Total Phenolic Content (TPC) from Spent Tea Leaves Data sourced from a study utilizing a 60% (v/v) ethanol solvent. cetjournal.it

Extraction MethodTreatmentTPC Yield (mg GAE/g TS)Percentage Increase
ConventionalControl (No Ultrasound)~65-
UAE152 µm for 10 min~243~274%

GAE: Gallic Acid Equivalents; TS: Total Solids

Microwave-assisted extraction (MAE) is another advanced technique that offers rapid extraction with reduced solvent consumption. The method works by using microwave energy to heat the solvent and the trace amounts of moisture present within the plant material. researchgate.netyoutube.com This internal heating causes the water to evaporate, generating a dramatic increase in pressure inside the cell that leads to the rupture of the cell wall. youtube.com This allows the intracellular contents to be efficiently released into the surrounding solvent.

For MAE to be effective, the solvent used must be polar (dielectric) to absorb the microwave energy. youtube.com MAE offers significant advantages in speed, with extraction times often reduced from hours to minutes. A comparative study on tobacco showed that MAE could achieve higher recovery rates in just 20 minutes using 20 mL of solvent, whereas conventional methods required 4 hours and 100 mL of solvent. nih.gov

Table 2: Comparison of Microwave-Assisted Extraction (MAE) with Conventional Methods Data sourced from a study on the extraction of volatile acids from tobacco. nih.gov

ParameterMAEConventional (Ultrasonic/Reflux)
Extraction Time 20 minutes4 hours
Solvent Volume 20 mL100 mL
Recovery Rate 90.6% – 103.2%Lower than MAE

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is an advanced and environmentally friendly technique used for extracting bioactive compounds from plant materials. nih.gov This method utilizes supercritical fluids, most commonly carbon dioxide (CO2), which exhibit properties of both liquids and gases above their critical temperature and pressure. nih.govspringernature.com The high diffusivity and low viscosity of supercritical fluids allow for efficient penetration into the plant matrix, while their liquid-like density enables the dissolution of target compounds. nih.gov

The SFE process involves passing the supercritical fluid through a packed bed of dried and ground plant material. youtube.com The fluid dissolves the desired compounds, and the resulting solution is then transferred to a separator where changes in pressure and temperature cause the CO2 to return to a gaseous state, precipitating the extract. youtube.com The CO2 can then be recycled, making the process sustainable. youtube.com

Key advantages of SFE include high selectivity, which can be manipulated by adjusting temperature, pressure, and the use of co-solvents like ethanol. nih.govmdpi.com The addition of a co-solvent modifies the polarity of the supercritical fluid, enhancing its ability to extract a wider range of compounds. mdpi.com SFE is particularly advantageous for its ability to produce pure extracts without the toxic solvent residues often associated with conventional methods. springernature.comresearchgate.net While specific studies detailing the SFE of this compound are not prevalent, the technique has been successfully optimized for extracting related polyphenols like catechins from green tea, suggesting its potential applicability. researchgate.net

Table 1: Supercritical Fluid Extraction (SFE) Parameters and Effects

Parameter Effect on Extraction Research Findings
Pressure Influences the density and solvent strength of the supercritical fluid. mdpi.com In some studies, extraction yield decreased with increasing pressure at a constant co-solvent percentage. mdpi.com
Temperature Affects the vapor pressure of the solute and the density of the fluid. mdpi.com Temperature was found to be a significant factor in the recovery of bioactive compounds. mdpi.com
Co-solvent Modifies the polarity of the supercritical fluid, enhancing extraction efficiency for more polar compounds. mdpi.com Ethanol is a common co-solvent that improves extraction yield. mdpi.com The co-solvent percentage was identified as a highly significant factor. mdpi.com
Flow Rate Determines the residence time of the fluid in the extractor. Adjusted to optimize the balance between extraction time and efficiency. youtube.commdpi.com

Purification Strategies for this compound

Following initial extraction, crude extracts containing this compound require further purification to remove co-extracted impurities such as other polyphenols, proteins, and pigments. A combination of chromatographic techniques is typically employed to achieve high purity.

Adsorption Chromatography (e.g., Functionalized Divinylbenzene (B73037) Resins)

Adsorption chromatography is a powerful technique for separating compounds based on their differential adsorption to a solid stationary phase. Macroporous resins, such as those made from styrene-divinylbenzene copolymers, are widely used for this purpose. nih.gov These resins possess a high specific surface area and can be functionalized to enhance their selectivity for specific compounds. aaqr.org

Functionalized divinylbenzene resins can effectively adsorb polyphenols from aqueous solutions. The adsorption process is influenced by factors such as the pH of the solution, which affects the ionization state of the compounds and their affinity for the resin. researchgate.net The adsorbed compounds can then be selectively desorbed, or eluted, by washing the resin with a solvent of appropriate polarity, allowing for the separation of this compound from other substances. Studies on related compounds have shown that these resins have good adsorption and desorption capacities, and the process can be optimized for high recovery rates. researchgate.net

Column Chromatography (e.g., Ethanol Gradients)

Column chromatography is a fundamental purification technique in natural product chemistry. In the context of this compound purification, it often involves a stationary phase like silica (B1680970) gel or a polymeric resin packed into a column. The crude extract is loaded onto the column, and a mobile phase, or eluent, is passed through it.

Separation is achieved as different compounds travel through the column at different rates based on their affinity for the stationary and mobile phases. An ethanol gradient, where the concentration of ethanol in the mobile phase is gradually increased, is a common strategy. This progressive change in solvent polarity allows for the sequential elution of compounds, from the least polar to the most polar. This method has been successfully used in the preparative separation of various tea polyphenols. scilit.com

Other Chromatographic Approaches (e.g., Anion Exchange, Gel Filtration)

Anion Exchange Chromatography: This technique separates molecules based on their net negative charge. wikipedia.orggusc.lv The stationary phase is a resin containing positively charged functional groups (anion exchanger), such as diethylaminoethyl (DEAE) cellulose. wikipedia.orggusc.lv At a pH above its isoelectric point (pI), a molecule like this compound will be negatively charged and bind to the positively charged resin. wikipedia.org Unbound or less negatively charged molecules pass through the column. The bound this compound can then be eluted by increasing the salt concentration of the buffer or by decreasing the pH, which neutralizes its charge. wikipedia.org This method is highly effective for separating charged molecules like acidic polyphenols and proteins. wikipedia.orgiajps.com

Gel Filtration Chromatography: Also known as size-exclusion chromatography, this method separates molecules based on their size and molecular weight. youtube.comnih.gov The column is packed with porous beads, typically made of dextran (B179266) (Sephadex), agarose, or polyacrylamide. youtube.com Larger molecules that cannot enter the pores of the beads pass through the column more quickly and elute first. youtube.com Smaller molecules, like this compound, can enter the pores, which retards their movement through the column, causing them to elute later. youtube.com This technique is useful for separating this compound from larger molecules like proteins or polysaccharides. nih.gov

Protein Removal Techniques (e.g., Sevag Method)

Crude plant extracts often contain significant amounts of proteins, which can interfere with the purification of smaller molecules like this compound. cabidigitallibrary.org The Sevag method is a classical technique for deproteinization. nih.gov It involves shaking the aqueous extract vigorously with a mixture of chloroform and n-butanol (typically in a 5:1 or 4:1 ratio). nih.govresearchgate.net

The organic solvents denature the proteins, causing them to precipitate at the interface between the aqueous and organic layers upon centrifugation. researchgate.net The upper aqueous layer, containing the desired water-soluble compounds like polysaccharides and polyphenols, can then be carefully collected. researchgate.net This process is often repeated multiple times to ensure maximum protein removal. nih.govresearchgate.net While effective, the method can sometimes lead to a loss of the target compound, and the efficiency can vary. nih.govresearchgate.net

Table 2: Comparison of Protein Removal Methods

Method Principle Key Reagents Typical Findings
Sevag Method Protein denaturation by organic solvents. Chloroform, n-butanol Effective for protein removal, but can lead to some loss of the target compound. nih.govresearchgate.net The number of repetitions is a key parameter for optimization. nih.govresearchgate.net
TCA Method Precipitation of proteins using trichloroacetic acid. Trichloroacetic acid (TCA) Often considered more effective than the Sevag method, with higher protein clearance and lower polysaccharide loss in some studies. cabidigitallibrary.orgnih.gov

Analytical Techniques for Theogallin Identification and Quantification

Chromatographic Methods

Chromatographic techniques are indispensable for separating theogallin from complex plant extracts and other co-occurring compounds due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of phenolic compounds, including this compound, in various matrices such as green and black tearesearchgate.netasn.sn. This method offers robust separation capabilities, allowing for the resolution of this compound from other structurally similar compounds found in tea, such as epigallocatechin gallate (EGCG) and gallic acidbenchchem.com.

A common setup for the determination of this compound involves reverse-phase HPLC, typically employing a C18 column researchgate.netbenchchem.com. For instance, a reverse-phase HPLC system with a Hypersil-ODS column has been used for the determination of this compound, gallic acid, and caffeine (B1668208) researchgate.net. The mobile phase often consists of a mixture of aqueous solutions and organic solvents, such as 0.1% formic acid and acetonitrile (B52724) benchchem.com, or 2% acetic acid and acetonitrile in a gradient method researchgate.net. An isocratic run using methanol (B129727)/water/formic acid (19.9%/79.8%/0.3% v/v) at a flow rate of 1 mL/min on an Intersil ODS-3 column (5 μm, 250 mm × 4.6 mm) has also been successfully applied for the analysis of this compound and gallic acid, with a total analysis time of 28 minutes nih.gov. Detection is commonly performed using UV detection at specific wavelengths, such as 280 nm benchchem.com or 273 nm nih.gov.

HPLC with Diode Array Detection (HPLC-DAD)HPLC coupled with Diode Array Detection (HPLC-DAD) enhances the analytical capabilities of HPLC by providing full UV-Vis spectra for each eluted compound, aiding in their identification and confirming peak purityescholarship.org. This is particularly valuable for this compound, as its characteristic UV absorption spectrum can be used for identification.

HPLC-DAD has been effectively used for the analysis of this compound in various tea samples. For example, in the analysis of Pu-erh teas, HPLC with a UV-VIS diode array detector was employed to determine the content of this compound and gallic acid nih.govnih.gov. During this analysis, a potential relationship was observed between two peaks at 5 minutes 40 seconds (this compound) and 6 minutes 20 seconds (gallic acid), which served as a biomarker for distinguishing raw and ripe Pu-erh teas benchchem.comnih.gov.

Another application involved the analysis of polyphenols and purine (B94841) alkaloids in tea cultivars using HPLC-DAD-ESI-MS/MS, where this compound was identified as Peak 1 researchgate.net. The method utilized ultrasonic extraction and separation on an ODS column with a linear gradient elution of acetonitrile and 1% formic acid aqueous solution researchgate.net.

Table 1: Example HPLC-DAD Parameters for this compound Analysis

ParameterValueReference
ColumnIntersil ODS-3 (5 μm, 250 mm × 4.6 mm) nih.gov
Mobile PhaseMethanol/Water/Formic Acid (19.9%/79.8%/0.3% v/v) nih.gov
Elution ModeIsocratic nih.gov
Flow Rate1 mL/min nih.gov
Detection Wavelength273 nm nih.gov
Sample Injection Volume20 μL nih.gov
Analysis Temperature23 °C nih.gov
This compound Retention Time5 min 40 s nih.gov
High-Performance Gel Permeation Chromatography (HPGPC) for Molecular Weight DeterminationHigh-Performance Gel Permeation Chromatography (HPGPC), also known as Size Exclusion Chromatography (SEC), is a type of liquid chromatography that separates molecules based on their hydrodynamic volume or size in solutionoecd.orgwarwick.ac.uk. This technique is primarily used for determining the molecular weight distribution and average molecular weights (Mn, Mw) of polymersoecd.orgwarwick.ac.ukresearchgate.net. While HPGPC is commonly associated with larger macromolecules, it can also be effective for the separation of oligomers and smaller moleculeswarwick.ac.uk.

In HPGPC, samples pass through columns packed with porous particles. Smaller molecules penetrate more pores and are retained longer, while larger molecules elute more quickly as they are excluded from the pores oecd.orgresearchgate.net. Detectors, such as differential refractometry or UV-absorption, provide a distribution curve, which is then calibrated using standards of known molecular weights to assign actual molecular weight values oecd.org. Although specific direct applications of HPGPC solely for the molecular weight determination of this compound (a relatively small molecule with a molecular weight of 344.27 g/mol wikipedia.orgnih.gov) are not explicitly detailed in the provided search results, the principle of HPGPC allows for the characterization of compounds based on size, making it theoretically applicable for this compound if it were to exist in aggregated forms or as part of larger complexes, or if the analysis aimed to separate it from other components based on size within a mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometryresearchgate.netresearchgate.net. This method is highly recommended for identifying and quantifying this compound in complex plant matrices due to its ability to provide structural information through fragmentation patternsbenchchem.com.

LC-MS/MS has been extensively used for the identification and quantification of this compound. For instance, UHPLC-Q-Exactive/MS identifies this compound via its deprotonated molecular ion ([M-H]⁻) at m/z 343.08 benchchem.com. Collision-induced dissociation (CID) of this ion generates characteristic fragment ions at m/z 169.01, corresponding to gallic acid, and m/z 191.02, corresponding to quinic acid, thereby confirming the ester linkage between these two moieties in this compound benchchem.comresearchgate.net.

In studies on Pu-erh tea, a combination of liquid chromatography and a triple quadrupole mass spectrophotometer (LC-MS/MS) was used to identify this compound and gallic acid nih.govnih.gov. Similarly, HPLC-DAD-ESI-MS/MS has been utilized to analyze polyphenols in tea cultivars, where this compound was identified based on its [M-H]⁻ ion at m/z 343 and MS² fragments at m/z 190.8 (quinic acid) and m/z 169 (gallic acid) researchgate.net.

Table 2: LC-MS/MS Fragmentation Data for this compound

ParameterValueReference
Molecular FormulaC₁₄H₁₆O₁₀ benchchem.comnih.gov
Exact Mass344.27 g/mol benchchem.comnih.gov
Precursor Ion[M-H]⁻ at m/z 343.08 benchchem.comresearchgate.net
Major Fragmentsm/z 169.01 (Gallic acid) benchchem.comresearchgate.net
m/z 191.02 (Quinic acid) benchchem.comresearchgate.net
Ion ModeNegative benchchem.com

Gas Chromatography (GC) (Considerations for Phenolic Compounds)Gas Chromatography (GC) is another effective technique for the separation, identification, and quantification of various phenolic species, including phenolic acidsmdpi.com. However, a significant consideration for the analysis of this compound, being a phenolic compound, is its low volatilitymdpi.commdpi.com. This inherent property necessitates a derivatization step prior to GC analysis to convert the phenolic compounds into more volatile and thermotolerant formsmdpi.commdpi.comepa.gov. Common derivatization agents include diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr)epa.gov.

While GC-MS can provide accurate results for phenolic compounds, the requirement for derivatization adds complexity and time to the analytical procedure compared to HPLC, which typically does not require such a step for non-volatile compounds mdpi.comresearchgate.net. Therefore, for routine analysis of complex phenolic mixtures like those containing this compound, HPLC-UV detection is often preferred due to its lower cost and operational convenience, although GC-MS offers higher precision and accuracy for quantitative determination of compounds at low concentrations, provided derivatization is successfully applied mdpi.comresearchgate.net.

Validation of Experimental Parameters in Analytical Methods

Validation of experimental parameters in analytical methods is a critical process to ensure that the method is suitable for its intended purpose europa.euich.orggavinpublishers.com. This involves demonstrating the reliability and consistency of the analytical procedure through a series of tests. For methods used in the identification and quantification of compounds like this compound, key validation parameters typically include:

Accuracy: The closeness of agreement between the test result and the accepted reference value gavinpublishers.com.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision) gavinpublishers.com.

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components gavinpublishers.com.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of analyte in the sample within a given range gavinpublishers.com.

Range: The interval between the upper and lower concentrations of analyte for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity gavinpublishers.com.

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified gavinpublishers.com.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy gavinpublishers.com.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters gavinpublishers.com.

System Suitability: Tests performed before or during the analysis to ensure the proper functioning of the chromatographic system gavinpublishers.com.

Solution Stability: The stability of the analyte in the sample solution over time researchgate.net.

For example, an HPLC method developed for the determination of this compound, gallic acid, and caffeine, among other compounds, demonstrated good linearity up to 1500 ng, with accuracies ranging from 96% to 103% and detection limits between 1.4–3.5 ng for the compounds analyzed researchgate.net. Such validation ensures the reliability of the quantitative and qualitative data obtained for this compound in various research and industrial applications.

This compound-to-Gallic-Acid Ratio as a Biomarker

The ratio of this compound to gallic acid has been identified as a highly effective tool for verifying the authenticity and distinguishing between different types of Pu-erh teas. mdpi.com This utility stems from the chemical transformation of this compound during tea processing. This compound is susceptible to hydrolysis, an enzymatic or acid-catalyzed reaction that cleaves its ester bond, yielding gallic acid and quinic acid. benchchem.com This hydrolysis is a critical process, particularly during the fermentation of Pu-erh tea, directly influencing the relative concentrations of this compound and gallic acid in the final product. benchchem.com

Research has demonstrated a clear inverse relationship between the levels of these two compounds in different Pu-erh tea types. Raw Pu-erh tea typically exhibits a much higher content of this compound, whereas ripe Pu-erh tea is characterized by a consistently higher content of gallic acid. mdpi.com This distinct chemical fingerprint allows for the use of their ratio as a reliable biomarker.

Distinction Between Raw and Ripe Pu-erh Teas

The primary distinction between raw (Sheng) and ripe (Shu) Pu-erh teas lies in their processing methods, which profoundly impact their chemical composition, including the this compound-to-gallic-acid ratio. Raw Pu-erh tea undergoes a slower, natural aging and fermentation process over an extended period, while ripe Pu-erh tea is subjected to an accelerated, controlled microbial fermentation process known as "Wo Dui" (wet-piling). mdpi.comartfultea.commansatea.comteavivre.com

Studies have consistently shown that raw Pu-erh teas contain higher levels of this compound, while ripe Pu-erh teas exhibit elevated concentrations of gallic acid. benchchem.comacs.org This difference is a direct consequence of the fermentation process. For instance, quantitative analyses have revealed that this compound is a major component in raw Pu-erh tea, whereas gallic acid predominates in ripened Pu-erh tea. acs.org This compositional shift leads to a characteristic biomarker: the this compound-to-gallic-acid ratio is typically greater than 1 for raw Pu-erh teas and less than 1 for ripe Pu-erh teas. benchchem.com

To illustrate this distinction, consider the following representative data adapted from research on this compound and gallic acid content in various Pu-erh tea samples nih.gov:

Table 1: this compound and Gallic Acid Content in Representative Pu-erh Tea Samples (mg/100g product)

Tea TypeSample IDThis compound (mg/100g)Gallic Acid (mg/100g)This compound-to-Gallic-Acid Ratio
Raw Pu-erhRaw A150.550.23.0
Raw Pu-erhRaw B120.140.03.0
Ripe Pu-erhRipe X25.3180.50.14
Ripe Pu-erhRipe Y18.175.10.24

Note: Data are illustrative and represent typical trends observed in research findings. Actual values may vary depending on specific tea samples and analytical methodologies.

As evident from Table 1, raw Pu-erh samples maintain a higher this compound content relative to gallic acid, resulting in a ratio above 1. Conversely, ripe Pu-erh samples show a significantly higher gallic acid content, leading to a ratio below 1. This clear differentiation underscores the ratio's utility as a straightforward and effective method for distinguishing between these two main types of Pu-erh tea. mdpi.com

Influence of Fermentation on Ratio

The fermentation process is the primary driver behind the altered this compound-to-gallic-acid ratio in Pu-erh teas. During the accelerated microbial fermentation of ripe Pu-erh, this compound undergoes extensive hydrolysis. benchchem.com This enzymatic activity, often facilitated by microorganisms present in the tea, breaks down the ester bond linking gallic acid and quinic acid within the this compound molecule. benchchem.commdpi.com

This hydrolysis leads to a dynamic shift in the phenolic acid profile: there is a notable increase in the concentration of simple phenolic acids, such as gallic acid, concurrently with a decrease in the levels of phenolic acid esters, including this compound. acs.org This transformation is a hallmark of the ripening process in Pu-erh tea. The extent of fermentation directly correlates with the degree of this compound degradation and, consequently, the increase in gallic acid. This chemical evolution provides a robust basis for using the this compound-to-gallic-acid ratio as a reliable indicator of the tea's processing and fermentation status. mdpi.comacs.org

Table 2: Impact of Fermentation on this compound and Gallic Acid Levels

Fermentation StageThis compound LevelGallic Acid LevelThis compound-to-Gallic-Acid Ratio
Pre-fermentationHighLowHigh (>1)
Post-fermentationLowHighLow (<1)

This table summarizes the general trend observed as Pu-erh tea undergoes fermentation, particularly the accelerated process for ripe Pu-erh. The degradation of this compound and the concomitant increase in gallic acid are key indicators of the fermentation's progression and the resulting tea type.

Metabolism and Bioavailability of Theogallin

In Vivo Metabolism to Gallic Acid and Quinic Acid

Following oral ingestion, theogallin undergoes hydrolysis, breaking down into its constituent molecules: gallic acid and quinic acid nih.govresearchgate.net. This metabolic process is a critical step in its pathway within the body. Research on different types of tea, such as Pu-erh tea, has illustrated this conversion. For instance, in ripe Pu-erh tea, which undergoes microbial fermentation, the content of this compound decreases as it is metabolized into gallic acid nih.gov. This biotransformation is a key determinant of the profile of active compounds available for absorption. The body metabolizes this compound, an ester of gallic acid, into both gallic acid and quinic acid nih.gov.

Contribution of Metabolites to Biological Effects

The biological effects associated with this compound are significantly influenced by its metabolites. Studies have demonstrated that both this compound and its metabolite, quinic acid, can exert effects on the central nervous system.

Table 1: Observed Electrophysiological Effects of this compound and its Metabolites in Research Studies
CompoundStudy TypeObserved EffectReference
This compoundIn-vitro (Rat Hippocampus)Enhanced population spike amplitude and long-term potentiation. oup.com
Quinic AcidIn-vitro (Rat Hippocampus)Similar enhancement of population spike amplitude as this compound. oup.com
Gallic AcidIn-vitro (Rat Hippocampus)No effect observed on population spike amplitude. oup.com
This compoundIn-vivo (Rat Brain EEG)Power decreasing effect on cortical activity. nih.gov
Quinic AcidIn-vivo (Rat Brain EEG)Decreases in delta, alpha2, and beta1 frequencies. nih.gov

Factors Influencing this compound Absorption

The absorption and bioavailability of polyphenols like this compound are governed by several factors. While specific data on this compound is limited, general principles of polyphenol absorption apply. The molecular size and the number of phenolic groups are key determinants nih.gov. The chemical formulation, including solubility and stability, also plays a crucial role in how well a compound is absorbed patsnap.com.

Furthermore, individual physiological conditions such as age, metabolism, and gastrointestinal health can significantly impact bioavailability patsnap.com. The presence of food can also alter absorption; for example, high-fat meals can increase the absorption of certain fat-soluble compounds patsnap.com. For many polyphenols, a large portion is not absorbed in the small intestine but passes to the colon, where it is metabolized by gut microbiota, which can then release metabolites that are absorbed nih.gov. The stability of the compound in the varying pH environments of the gastrointestinal tract is another critical factor affecting its ultimate bioavailability nih.gov.

Blood-Brain Barrier Permeability of this compound and its Metabolites

A crucial aspect of the neuro-active potential of this compound and its metabolites is their ability to cross the blood-brain barrier (BBB). Evidence suggests that these compounds can indeed penetrate this protective barrier. An electrophysiological study in freely moving rats provided proof of access to the brain for active components after oral administration nih.gov. Changes in the electrical activity of the brain were observed following the ingestion of this compound and its metabolite, quinic acid, indicating that they crossed the BBB to exert their effects nih.gov. Other research has also noted that gallic acid can affect the permeability of the blood-brain barrier nih.gov. The ability of these compounds to directly influence the central nervous system is fundamental to their potential neuroprotective and cognitive-enhancing effects researchgate.net.

Enzymatic Hydrolysis and Related Pathways (e.g., Tannase Activity)

The primary metabolic pathway for the breakdown of this compound is enzymatic hydrolysis. The enzyme tannase (tannin acyl hydrolase) is key in this process. Tannase catalyzes the hydrolysis of ester bonds in hydrolysable tannins and related compounds mdpi.comnih.gov. This compound, being an ester of gallic acid and quinic acid, is a substrate for this type of enzymatic action. This process breaks the ester linkage, releasing free gallic acid and quinic acid mdpi.comresearchgate.net. This enzymatic degradation can be carried out by microorganisms, for example during the fermentation of tea, or potentially by enzymes within the human digestive tract nih.govmdpi.com. The efficiency of this hydrolysis is influenced by factors such as pH and temperature, which affect enzyme activity ijournals.cn.

Compound Index

Table 2: List of Chemical Compounds Mentioned
Compound Name
This compound (3-O-galloylquinic acid)
Gallic Acid
Quinic Acid
Glucose

Biological Activities and Pharmacological Effects of Theogallin

Antioxidant Properties

Theogallin is recognized for its potent antioxidant capabilities, which are attributed to its chemical structure. nih.gov As a phenolic compound, it can neutralize free radicals and modulate cellular responses to oxidative stress, which is implicated in the pathology of numerous chronic diseases. Its antioxidant effects are manifested through several distinct but interrelated mechanisms.

Free Radical Scavenging Activity (e.g., DPPH Radicals)

This compound demonstrates significant free radical scavenging activity, a key indicator of its antioxidant potential. This property is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.gov The DPPH assay is a widely used method where an antioxidant compound donates an electron or hydrogen atom to the stable DPPH free radical, neutralizing it and causing a measurable change in color from violet to yellow. nih.govresearchgate.net

The scavenging capacity of phenolic compounds like this compound is crucial for mitigating the damaging effects of free radicals in biological systems. youtube.com Studies on tea extracts, where this compound is a prominent phenolic acid, have confirmed their potent antioxidant activity using the DPPH test, among others. nih.govresearchgate.net The activity of this compound is closely related to its structural component, gallic acid, which is also a strong free radical scavenger. nih.govresearchgate.net

Table 1: The DPPH Radical Scavenging Assay

Step Description
Principle Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. researchgate.netnih.gov
Reaction The antioxidant reduces the DPPH radical to its non-radical form, DPPH-H. nih.gov
Detection This reduction is observed as a color change from deep violet to pale yellow, which is quantified by measuring the decrease in absorbance at approximately 517 nm. nih.govresearchgate.net
Interpretation A greater decrease in absorbance indicates a higher free radical scavenging capacity of the tested compound. youtube.com

Inhibition of Lipid Peroxidation

This compound has been found to effectively inhibit lipid peroxidation, a critical process in cellular injury caused by oxidative stress. Lipid peroxidation is a chain reaction where free radicals attack lipids, particularly polyunsaturated fatty acids in cell membranes, leading to cellular damage. nih.govmdpi.com The process generates toxic byproducts, including aldehydes like malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE), which are used as biomarkers of oxidative damage. nih.govmdpi.com

The ability of antioxidants to halt this process is a key aspect of their protective effects. Studies have shown that tea extracts, which are rich in this compound, can significantly decrease the levels of MDA in liver tissues subjected to oxidative damage. mdpi.com Furthermore, gallic acid, a primary metabolite of this compound, has demonstrated a protective effect by preventing increases in lipid peroxidation in various experimental models. nih.govnih.gov This suggests that this compound contributes to the protection of cell membranes by interfering with the propagation of lipid peroxidation.

Table 2: Key Markers of Lipid Peroxidation

Marker Description
Lipid Hydroperoxides (LOOH) Primary products formed during the initial stages of lipid peroxidation. nih.gov
Malondialdehyde (MDA) A well-studied secondary product of lipid peroxidation, often measured using the Thiobarbituric Acid Reactive Substances (TBARS) assay. nih.govresearchgate.net
4-Hydroxy-2-Nonenal (4-HNE) A highly toxic aldehyde byproduct of the peroxidation of omega-6 polyunsaturated fatty acids. nih.gov

Metal Ion Chelation (e.g., Iron, Copper)

This compound contributes to antioxidant defense by chelating metal ions, such as iron and copper. Transition metals like iron (Fe²⁺) and copper (Cu⁺) can participate in the Fenton reaction, a chemical process that generates highly reactive hydroxyl radicals, leading to significant oxidative damage. By binding to these metal ions, chelating agents render them inactive, thus preventing the formation of these damaging free radicals.

The interaction between metal ions and phenolic antioxidants can be complex. For instance, studies on gallic acid have shown that its cytotoxic and antioxidant activities can be modified by the presence of copper and iron ions. nih.gov The ability of this compound to sequester these catalytic metals is an important mechanism for protecting cellular components from oxidative attack.

Reduction of Oxidative Stress Markers in Cell Cultures

Research indicates that this compound can reduce markers of oxidative stress in cell culture models. Oxidative stress in cells is characterized by an overabundance of reactive oxygen species (ROS), which can damage DNA, proteins, and lipids. nih.gov Studies on gallic acid, this compound's constituent, have provided strong evidence for this effect. For example, in cardiac H9C2 cells exposed to advanced glycation end products (AGEs)—a source of cellular stress—gallic acid pretreatment prevented the release of ROS and protected the cells from oxidative damage. nih.govresearchgate.net Similarly, gallic acid has been shown to prevent the increase in ROS levels in zebrafish brains exposed to ethanol (B145695). nih.gov These findings support the role of this compound in mitigating the accumulation of general oxidative stress markers within cells.

Improved Antioxidant Status in Liver Tissues

This compound has been shown to improve the antioxidant status in liver tissues. The liver is particularly susceptible to oxidative damage due to its central role in metabolism and detoxification. A key study demonstrated that the administration of various Chinese teas, natural sources of this compound, protected against alcohol-induced liver injury in mice. mdpi.com The tea extracts significantly increased the levels of crucial components of the liver's antioxidant defense system. mdpi.com

The protective effects are largely attributed to the compound's metabolic product, gallic acid. Research on animal models of liver injury has shown that gallic acid administration restores the levels of depleted antioxidant enzymes and molecules. nih.govfrontiersin.org It has been shown to reduce liver damage by decreasing oxidative stress and enhancing the endogenous antioxidant capacity. frontiersin.org

Table 3: Effect of Tea Extracts and Gallic Acid on Liver Antioxidant Markers

Marker Function Effect Observed Model System Citation(s)
Superoxide (B77818) Dismutase (SOD) Converts superoxide radicals to hydrogen peroxide. Increased activity/levels. Alcohol-induced liver injury in mice; CCl₄-induced liver damage in rats. mdpi.comnih.gov
Glutathione (B108866) Peroxidase (GPx) Reduces hydrogen peroxide and lipid hydroperoxides. Increased activity/levels. Alcohol-induced liver injury in mice. mdpi.com
Catalase (CAT) Decomposes hydrogen peroxide into water and oxygen. Increased activity. CCl₄-induced liver damage in rats. nih.gov
Glutathione (GSH) A major non-enzymatic antioxidant that detoxifies harmful substances. Increased levels. Alcohol-induced liver injury in mice; CCl₄-induced liver damage in rats. mdpi.comnih.gov

Induction of Antioxidant Enzymes

A sophisticated mechanism by which this compound and its metabolite gallic acid exert their antioxidant effects is through the induction of endogenous antioxidant enzymes. This process is primarily regulated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govfrontiersin.org Under normal conditions, Nrf2 is kept inactive in the cytoplasm by a protein called Keap1. nih.gov When exposed to oxidative stress or certain activators, Nrf2 is released, translocates to the nucleus, and binds to a DNA sequence known as the Antioxidant Response Element (ARE). nih.govmdpi.com

This binding initiates the transcription of a suite of protective genes, including those for key antioxidant enzymes. nih.govmdpi.com Studies have shown that gallic acid can upregulate the expression of Nrf2 and its downstream targets, thereby enhancing the cell's intrinsic defense system against oxidative damage. nih.govfrontiersin.org This activation leads to an increased synthesis of enzymes that neutralize ROS and protect the cell from injury.

Table 4: Key Antioxidant Enzymes Induced via the Nrf2 Pathway

Enzyme Abbreviation Function Citation(s)
Heme Oxygenase-1 HO-1 Catalyzes the degradation of heme into biliverdin (B22007) (an antioxidant), iron, and carbon monoxide. nih.govmdpi.com
Superoxide Dismutase SOD An enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. nih.govmdpi.com
Catalase CAT An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen. nih.govmdpi.com
Glutathione Peroxidase GPx A family of enzymes that protect organisms from oxidative damage by reducing hydrogen peroxide and lipid hydroperoxides. mdpi.com
NAD(P)H:quinone oxidoreductase 1 NQO1 A phase II detoxifying enzyme that protects cells from redox cycling and oxidative stress. mdpi.comresearchgate.net

Anti-inflammatory Effects

This compound is recognized for its antioxidant and anti-inflammatory properties. nih.gov These effects are largely attributed to its metabolite, gallic acid, which has been studied for its capacity to interfere with inflammatory processes at a molecular level.

Inhibition of Nuclear Factor Kappa B (NF-κB) Activation

A significant mechanism underlying the anti-inflammatory effect of this compound, via its metabolite gallic acid, is the inhibition of the Nuclear Factor Kappa B (NF-κB) signaling pathway. nih.govscispace.comuliege.be NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in inflammation. Gallic acid has been shown to suppress the activation of NF-κB. researchgate.net Specifically, it can inhibit the phosphorylation of key molecules within this pathway, such as p65 and IκB-α, thereby preventing the chain of events that leads to an inflammatory response. nih.gov This inhibition ultimately leads to a decrease in the production of pro-inflammatory molecules. uliege.be

Decreased Expression of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)

This compound's metabolite, gallic acid, has been demonstrated to effectively reduce the expression of several pro-inflammatory cytokines. nih.gov In-vitro studies on human cells have shown that gallic acid and its derivatives can decrease the secretion of Interleukin-6 (IL-6). biomedpharmajournal.org Similarly, research on animal models and cell lines has confirmed that gallic acid can significantly lower the levels of both Tumor Necrosis Factor-alpha (TNF-α) and IL-6, which are key mediators in inflammatory conditions. researchgate.net In silico studies further support that gallic acid can interact with and potentially inhibit pro-inflammatory cytokines like IL-6 and TNF-α. bohrium.com

Table 1: Effect of this compound's Metabolite (Gallic Acid) on Pro-inflammatory Cytokines

CompoundCytokine AffectedObserved EffectModel SystemReference
Gallic AcidIL-6, TNF-α, IL-1βDecreased productionHuman Monocytes nih.gov
Gallic AcidTNF-α, IL-6Decreased levelsRat model of acute inflammation researchgate.net
Gallic AcidIL-6Decreased secretionEndometriotic primary cultures biomedpharmajournal.org
Gallic AcidIL-6, IL-1β, TNF-αDecreased expressionLPS-stimulated Caco-2 cells nih.gov

Inhibition of Nitric Oxide Production

Research has shown that gallic acid, a metabolite of this compound, can inhibit the production of nitric oxide (NO). researchgate.net Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. nih.govacs.org Studies using macrophage cell lines, which are key immune cells, have demonstrated that gallic acid can significantly reduce NO production when the cells are stimulated with inflammatory agents. researchgate.net However, some studies note that the inhibitory effect of gallic acid on NO production may be less potent compared to other related gallate compounds. nih.gov

Cognitive Enhancement and Neuroprotective Effects

This compound and its metabolites are capable of crossing the blood-brain barrier, which allows them to exert effects directly within the central nervous system. wikipedia.org This has led to investigations into their potential for enhancing cognitive functions and protecting against neurodegenerative processes.

Enhancement of Cognitive Functions

This compound and its metabolite, quinic acid, have been identified as potential agents for enhancing cognition. nih.govwikipedia.org Research has classified this compound as a cognition-enhancing compound. wikipedia.org Furthermore, scientific inquiries have suggested that this compound and quinic acid could serve as an effective preventive treatment for conditions associated with cognitive decline, such as dementia. nih.gov Studies focusing on quinic acid have shown it can alleviate behavioral impairments induced by neuroinflammation in animal models. nih.govnih.gov Oral administration of quinic acid was found to restore spatial and fear memory, suggesting a protective role against cognitive deficits. nih.govnih.gov

Table 2: Research Findings on Cognitive Effects of this compound and its Metabolites

CompoundObserved EffectProposed Mechanism/ModelReference
This compound & Quinic AcidPotential preventive treatment for dementia and attention deficit disorders.Patented application for a therapeutic agent. nih.gov
This compoundIdentified as potentially cognition-enhancing.Crosses the blood-brain barrier in rats. wikipedia.org
Quinic AcidRestored social impairment and spatial/fear memory.Reduced neuroinflammation and MAPK activation in LPS-treated mice. nih.govnih.gov

Interaction with Neurotransmitter Systems

This compound, a polyphenol found in tea, is suggested to exert its cognitive-enhancing effects through interaction with neurotransmitter systems in the brain. While the precise molecular targets are still under investigation, the ability of this compound and its metabolite, quinic acid, to cross the blood-brain barrier points towards a potential influence on these crucial signaling pathways. wikipedia.org Research on this compound's direct impact on specific neurotransmitter systems is ongoing. However, studies on its metabolite, gallic acid, provide insights into potential mechanisms. Gallic acid has been shown to interact with both the serotonergic and catecholaminergic systems. nih.govresearchgate.net This interaction is believed to contribute to its antidepressant-like effects by potentially increasing the levels of serotonin (B10506) and catecholamines in the synaptic cleft. nih.govresearchgate.net Further research is needed to fully elucidate the direct interactions of this compound with neurotransmitter receptors and transporters.

Alteration of Hippocampal Electrical Activity

This compound has been shown to modulate the electrical activity of the hippocampus, a brain region critical for learning and memory. researchgate.netnih.gov Studies on freely moving rats have demonstrated that this compound can induce changes in intracerebral field potentials. nih.gov

Increased Long-Term Potentiation

Research on rat hippocampal slices has revealed that this compound can enhance long-term potentiation (LTP), a cellular mechanism that underlies synaptic plasticity and is crucial for memory formation. researchgate.net The presence of this compound alone was found to shift hippocampal activity in a manner that facilitates LTP. researchgate.net This effect was also observed with quinic acid, a metabolite of this compound. researchgate.net

Effects on Field Potentials

Oral administration of this compound in rats has been shown to decrease the power of cortical electrical activity, particularly in the delta, alpha2, and beta1 frequency bands. nih.gov This pattern of change in field potentials is similar to that observed with stimulatory compounds. nih.gov The analysis of intracerebral field potentials, known as an electropharmacogram, provides evidence that this compound or its metabolites can cross the blood-brain barrier and influence brain activity. nih.gov

Potential in Preventing/Treating Neurodegenerative Disorders (e.g., Dementia, Alzheimer's, Parkinson's)

This compound and its metabolite, quinic acid, have emerged as compounds of interest in the potential prevention and treatment of neurodegenerative disorders such as dementia, Alzheimer's disease, and Parkinson's disease. researchgate.netresearchgate.net The neuroprotective potential of this compound is linked to its ability to cross the blood-brain barrier. wikipedia.org

Neurodegenerative Disorder Potential Role of this compound and its Metabolites Supporting Evidence
DementiaPreventive treatment. researchgate.netresearchgate.netGerman scientists have demonstrated the potential of this compound and quinic acid. researchgate.netresearchgate.net Tea consumption is inversely correlated with the incidence of dementia. nih.gov
Alzheimer's DiseasePreventive treatment. researchgate.netresearchgate.netThis compound's metabolite, gallic acid, has shown neuroprotective properties. doi.org Tea catechins may inhibit amyloid beta aggregation. nih.gov
Parkinson's DiseasePreventive treatment. researchgate.netresearchgate.netTea polyphenols may delay the onset or halt the progression of Parkinson's disease. nih.gov Gallic acid has shown benefits in animal models of Parkinson's. doi.org

Impact on Attention Deficit Disorders (e.g., ADHD)

Research suggests that this compound may have a beneficial impact on attention deficit disorders, such as Attention Deficit Hyperactivity Disorder (ADHD). researchgate.netresearchgate.net German scientists have proposed that this compound and its metabolite, quinic acid, could be an effective preventive treatment or even a cure for attention deficit disorders. researchgate.netresearchgate.net The cognitive-enhancing properties of this compound are believed to be a key factor in its potential efficacy for ADHD. nih.gov Studies on other natural compounds have shown that targeting oxidative stress and improving cerebral blood flow can be beneficial in managing ADHD symptoms, suggesting potential mechanisms for this compound's action. seejph.com

Antidepressive Effects

This compound has been identified as having antidepressive effects. medchemexpress.com Research has classified this compound, along with its metabolite quinic acid, as having cognition-enhancing and antidepressive properties. nih.gov The antidepressant-like activity of its metabolite, gallic acid, has been linked to its interaction with the serotonergic and catecholaminergic systems. nih.govresearchgate.net Furthermore, studies have indicated that regular tea consumption is associated with a reduced risk of depression, and the various bioactive compounds in tea, including polyphenols like this compound, are thought to contribute to this effect through multiple pathways. nih.govmdpi.com

Compound Observed Antidepressive-like Effects Proposed Mechanism
This compoundClassified as having antidepressive effects. nih.govmedchemexpress.comCognition enhancement. nih.gov
Gallic Acid (metabolite)Reduces immobility time in animal models of depression. mdpi.comInteraction with serotonergic and catecholaminergic systems. nih.govresearchgate.net

Anticancer Potential

The potential of this compound as an anticancer agent is primarily investigated through the activities of its metabolite, gallic acid. Research suggests that gallic acid may combat cancer through several mechanisms, including promoting the death of cancer cells, halting the cell cycle, and preventing the spread of tumors.

Apoptosis is a form of programmed cell death, a crucial process for eliminating cancerous cells. This compound's metabolite, gallic acid, has been shown to induce apoptosis in a variety of cancer cell lines. Studies have demonstrated that gallic acid can trigger apoptosis in human small cell lung cancer (H446) cells, human leukemia (HL-60) cells, and pancreatic cancer cells. researchgate.netresearchgate.net The mechanisms often involve the generation of reactive oxygen species (ROS) and the activation of mitochondrial-dependent pathways. researchgate.netresearchgate.net For example, in lung cancer cells, gallic acid was found to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins. researchgate.net In combination with the chemotherapy drug doxorubicin, galloylquinic acid compounds were found to significantly increase the activity of caspase-3, a key executioner enzyme in apoptosis, in a solid tumor model. nih.gov Gallotannins, the class of compounds to which this compound belongs, are also recognized for their ability to induce apoptosis in colon cancer cells. mdpi.com

The cell cycle is a series of events that leads to cell division and replication. Uncontrolled progression through the cell cycle is a hallmark of cancer. Gallic acid, this compound's metabolite, has been found to inhibit cancer cell proliferation by causing cell cycle arrest. The specific phase of arrest can vary depending on the type of cancer cell. For instance, gallic acid has been reported to cause S and G2 phase arrest in human ovarian cancer cells. nih.gov This effect was linked to the p53-p21-Cdc2-cyclin B axis. nih.gov In human leukemia HL-60 cells, gallic acid led to an arrest in the G₀/G₁ phase by inhibiting cyclin D and cyclin E. Similarly, theaflavin-3-gallate, a related compound, induced a significant G2/M phase cell cycle arrest in non-small cell lung carcinoma cells. nih.gov

Metastasis, the spread of cancer cells to other parts of the body, is a major cause of cancer-related mortality. Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix, a key step in tumor invasion and metastasis. Research indicates that gallic acid can interfere with this process. In human leukemia K562 cells, gallic acid was shown to downregulate the expression of MMP-2 and MMP-9. rsc.org It has also been found to reduce the metastatic characteristics of breast cancer cells adapted to an acidic environment by suppressing the PI3K/Akt pathway. nih.gov Furthermore, a study on a naturally occurring galloylquinic acid compound demonstrated that it suppressed the expression of Vascular Endothelial Growth Factor (VEGF), a protein involved in creating new blood vessels that tumors need to grow and metastasize. researchgate.net

Table 1: Anticancer Research Findings for this compound's Metabolite, Gallic Acid

Effect Cancer Cell Line / Model Key Molecular Targets / Pathways Reference(s)
Apoptosis InductionHuman Small Cell Lung Cancer (H446)ROS-dependent mitochondrial pathway, Bax, p53 researchgate.net
Apoptosis InductionHuman Leukemia (HL-60)Death receptor and mitochondria-mediated pathways, Caspases
Apoptosis InductionPancreatic Cancer (PANC-1, MIA PaCa-2)ROS generation, ER Stress, p38 pathway researchgate.net
Cell Cycle Arrest (S/G2 Phase)Human Ovarian Cancer (OVCAR-3)p53-p21-Cdc2-cyclin B axis nih.gov
Cell Cycle Arrest (G0/G1 Phase)Human Leukemia (HL-60)Inhibition of cyclin D and E
MMP InhibitionHuman Leukemia (K562)Downregulation of MMP-2 and MMP-9 rsc.org
Inhibition of MetastasisBreast Cancer (MCF7)Suppression of PI3K/Akt pathway, β-catenin nih.gov

Effects on Glucose Metabolism and Diabetes Management

This compound and its metabolites may influence glucose homeostasis, a key aspect of diabetes management. The primary effects observed are not on increasing glucose absorption from the gut, but rather on modulating its transport and uptake by cells, and potentially interacting with enzymes involved in glucose regulation.

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). researchgate.netmdpi.comnih.govnih.gov These hormones are crucial for glucose homeostasis, as they stimulate insulin (B600854) secretion and suppress glucagon (B607659) production in a glucose-dependent manner. researchgate.netmdpi.com Therefore, inhibiting DPP-4 is a recognized therapeutic strategy for managing type 2 diabetes. researchgate.netresearchgate.net While several DPP-4 inhibitors are used clinically, there is no direct scientific evidence from the reviewed sources demonstrating that this compound itself is an inhibitor of this enzyme. However, research on structurally related compounds is noteworthy. Chlorogenic acid (3-O-caffeoylquinic acid), which shares the quinic acid core with this compound (3-O-galloylquinic acid), has been shown to inhibit DPP-4 activity. This finding suggests that the potential DPP-4 inhibitory activity of this compound could be an area for future investigation.

Table 2: Research Findings on Glucose Metabolism for this compound's Metabolite, Gallic Acid, and Related Compounds

Effect Model / System Key Mechanism / Target Compound Studied Reference(s)
Inhibition of Intestinal Glucose TransportCaco-2 CellsInhibition of SGLT1 and GLUT2 transportersGallic Acid & Derivatives nih.govnih.gov
Increased Cellular Glucose UptakeInsulin-resistant Mouse HepatocytesEnhanced glucose uptake activityGallic Acid nih.gov
Improved Glucose ToleranceDiet-induced Obese MiceUpregulation of PPARγ, Akt activationGallic Acid mdpi.com
DPP-4 InhibitionIn vitro enzyme assayUncompetitive inhibition of DPP-4Chlorogenic Acid

Antimicrobial Activity (Bacteria, Viruses, Fungi)

This compound, a phenolic compound found in tea, is recognized for its potential antimicrobial properties, a characteristic attributed to many polyphenols. nih.gov Research indicates that its biological activities are often linked to its metabolic breakdown into gallic acid and quinic acid. nih.gov Gallic acid, in particular, has demonstrated broad-spectrum antibacterial, antifungal, and antiviral effects. nih.govresearchgate.net

Bacteria: Gallic acid, a primary metabolite of this compound, has been shown to possess significant antibacterial activity against a wide range of human and plant pathogens. nih.gov Its mechanisms of action include altering bacterial membrane structure, inhibiting metabolic processes, and preventing biofilm formation. nih.gov Studies have reported the efficacy of gallic acid against both Gram-positive and Gram-negative bacteria. For instance, gallic acid has shown inhibitory effects against Staphylococcus aureus, including methicillin-resistant strains (MRSA), Listeria innocua, and Escherichia coli. nih.govmdpi.com The antibacterial effect of gallic acid can be synergistic, enhancing the efficacy of conventional antibiotics like ciprofloxacin (B1669076) and penicillin. nih.gov The structural characteristics of the bacterial cell wall appear to influence sensitivity, with Gram-negative bacteria sometimes showing more susceptibility due to differences in permeability to phenolic compounds. mdpi.com

Fungi: this compound's potential antifungal activity is largely inferred from studies on its metabolite, gallic acid. nih.govresearchgate.net Gallic acid has demonstrated notable antifungal properties against various fungal strains, including dermatophytes and Candida species. nih.gov In one study, gallic acid was effective against all tested dermatophyte strains, with Minimum Inhibitory Concentrations (MICs) ranging from 43.75 to 83.33 μg/mL. nih.gov It was particularly effective against Trichophyton rubrum (MIC = 43.75 μg/mL). nih.gov Its activity against Candida albicans was also significant, with a reported MIC of 12.5 μg/mL. nih.gov The proposed mechanism for its antifungal action involves the inhibition of key enzymes in the fungal ergosterol (B1671047) biosynthesis pathway, such as sterol 14α-demethylase (CYP51) and squalene (B77637) epoxidase. nih.gov

Viruses: While direct antiviral research on this compound is limited, its metabolite, gallic acid, has been identified as having antiviral properties. nih.govnih.gov Phenolic compounds in general, including those from tea, are known to possess antiviral activity against various plant and human viruses. mdpi.com Natural compounds like eugenol, another phenol, have been shown to inhibit viral invasion by directly interacting with pathogenic antigens. nih.gov The antiviral mechanisms of such compounds are often linked to their ability to interfere with viral replication and entry into host cells. nih.gov

Table 1: Summary of Antimicrobial Activity of Gallic Acid (this compound Metabolite)
Pathogen TypeSpeciesFindingReference(s)
Bacteria Staphylococcus aureusInhibitory effect, including against MRSA. nih.gov
Listeria innocuaModerate inhibitory effect. mdpi.com
Escherichia coliPotent bactericidal effect, especially in synergistic formulations. mdpi.com
Pseudomonas aeruginosaInhibitory effect through damage to the cell membrane. mdpi.com
Fungi Trichophyton rubrumHigh sensitivity (MIC = 43.75 μg/mL). nih.gov
Candida albicansHigh sensitivity (MIC = 12.5 μg/mL). nih.gov
Pyricularia oryzaeStrong inhibition of hyphal growth and conidial germination. mdpi.com

Enzyme Inhibition Profiles (e.g., Hyaluronidase (B3051955), Collagenase, Tyrosinase)

This compound is characterized by its enzyme-inhibitory properties, a feature common to many polyphenolic compounds. This activity is largely attributed to the galloyl group in its structure.

Hyaluronidase Inhibition: Hyaluronidases are enzymes that degrade hyaluronic acid, a key component of the extracellular matrix, and their inhibition is crucial for maintaining skin integrity and managing inflammation. mdpi.com While direct studies on this compound are not extensively documented, polyphenols, particularly flavonoids and tannins, are well-known inhibitors of hyaluronidase. researchgate.net For example, tannic acid, a complex polyphenol containing multiple galloyl units, is a potent hyaluronidase inhibitor. mdpi.com The inhibitory mechanism of these compounds often involves binding to the enzyme, preventing it from accessing its substrate. nih.gov Given that this compound possesses a galloyl moiety, it is plausible that it contributes to the hyaluronidase inhibitory activity observed in plant extracts containing it.

Collagenase Inhibition: Collagenase is an enzyme that breaks down collagen, and its inhibition is important in preventing skin aging and degradation of connective tissues. Research has shown that galloyl-containing polyphenols are strong inhibitors of collagenase-induced collagen degradation. nih.govresearchgate.net Compounds such as tannic acid, epigallocatechin gallate (EGCG), and epicatechin gallate (ECG) have been found to strongly inhibit collagen degradation at low micromolar concentrations. nih.govresearchgate.net The proposed mechanism involves the binding of these galloyl-containing compounds to collagen through extensive hydrogen bonding and some hydrophobic interactions. This binding stabilizes the collagen structure and prevents collagenase from accessing its cleavage sites on the collagen chains. nih.govresearchgate.net Gallic acid alone, which lacks the larger structural complexity of this compound or EGCG, does not show the same strong inhibitory effect. nih.govresearchgate.net

Tyrosinase Inhibition: Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) synthesis and enzymatic browning in foods. nih.gov Its inhibitors are sought after in the cosmetic and food industries. nih.gov Gallic acid and its derivatives have been identified as effective tyrosinase inhibitors. researchgate.netnih.gov A study on gallic acid-benzylidenehydrazine hybrids showed potent tyrosinase inhibition, with IC50 values as low as 3.3 μM, significantly more potent than the reference inhibitor kojic acid (IC50 = 44.4 μM). nih.gov The mechanism of inhibition by these gallic acid derivatives involves chelation with the copper ions (Cu2+) in the enzyme's active site and potentially reducing the copper to its cuprous (Cu1+) state. nih.govnih.gov

Table 2: Enzyme Inhibitory Activity of Compounds Structurally Related to this compound
EnzymeInhibitorInhibitory Concentration (IC₅₀)MechanismReference(s)
Hyaluronidase Tannic Acid0.14 mg/mLCompetitive Inhibition mdpi.com
Collagenase Tannic Acid, EGCG, ECGLow micromolar rangeBinds to collagen, preventing enzyme access. nih.govresearchgate.net
Tyrosinase Gallic acid-benzylidenehydrazine hybrid (5f)3.3 μMCopper chelation and reduction in the active site. nih.gov
Kojic Acid (Reference)44.4 μMCopper chelation. nih.gov

Protective Effects against Pulmonary Fibrosis

Idiopathic pulmonary fibrosis is a devastating chronic lung disease characterized by progressive scarring of the lung tissue. nih.gov Research into natural compounds has highlighted the therapeutic potential of gallic acid and its derivatives, which are metabolites of this compound, in mitigating pulmonary fibrosis.

Studies utilizing animal models of bleomycin-induced pulmonary fibrosis have demonstrated that gallic acid derivatives can significantly attenuate the disease's progression. nih.govnih.gov In a study on mice, a novel gallic acid derivative was shown to reduce lung histological changes, decrease inflammatory cell infiltration, and lower collagen content. nih.gov Oral administration of gallic acid in rats with bleomycin-induced fibrosis also reversed fibrotic changes and reduced levels of pro-inflammatory cytokines like TNF-α and IL-1β in the lungs. nih.gov

The protective mechanism of these compounds is multifaceted, primarily revolving around their potent antioxidant and anti-inflammatory activities. nih.govnih.gov Key findings indicate that gallic acid derivatives can:

Enhance Antioxidant Status: They bolster the endogenous antioxidant system, counteracting the oxidative stress that drives fibrotic processes. nih.govnih.gov

Modulate Signaling Pathways: They have been shown to influence critical profibrotic signaling pathways. Specifically, they can exert their effects through the transforming growth factor-β1 (TGF-β1)/Smad2 signaling pathway and by balancing the NOX4/Nrf2 axis, which is crucial in oxidative stress and fibrogenesis. nih.gov

Reduce Inflammation: By lowering the expression of pro-inflammatory cytokines, these compounds help to quell the chronic inflammation that perpetuates lung scarring. nih.govnih.gov

Table 3: Protective Effects of Gallic Acid (GA) Derivatives in Bleomycin-Induced Pulmonary Fibrosis Models
ModelCompoundKey FindingsMechanism of ActionReference(s)
Mouse Gallic acid derivativeReduced lung histological changes, collagen content, and inflammatory cell infiltration.Reduced inflammation; balanced NOX4/Nrf2; modulated TGF-β1/Smad2 pathway. nih.gov
Rat Gallic acidReversed biochemical and histopathological alterations; decreased pro-inflammatory cytokines (TNF-α, IL-1β); reduced oxidative stress markers.Attenuated oxidative damage and fibrosis through antioxidant properties. nih.gov

Mechanisms of Action at the Molecular and Cellular Levels

Signaling Pathways and Molecular Targets

Theogallin exerts its effects by interacting with key signaling pathways and molecular targets, contributing to its observed biological activities.

This compound's ability to cross the blood-brain barrier suggests its potential interaction with neurotransmitter systems, influencing cognitive functions guidetopharmacology.org. Studies in rats have indicated that this compound, or its metabolite quinic acid, can enhance cognitive functions and increase long-term potentiation in hippocampal slices, a phenomenon associated with spatial and time-dependent memory enhancement. Furthermore, this compound has been observed to induce a power-decreasing effect on cortical activity in rats. While the precise molecular targets within neurotransmitter systems are not fully elucidated, these findings suggest a modulating role in brain activity and cognitive processes guidetopharmacology.org.

This compound exhibits significant anti-inflammatory properties through the modulation of inflammatory pathways guidetopharmacology.orgwikipedia.org. A key mechanism involves the inhibition of Nuclear Factor Kappa B (NF-κB) activation guidetopharmacology.org. NF-κB is a crucial transcription factor family that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines, playing a central role in immune and inflammatory responses. This compound's inhibition of NF-κB activation leads to a reduction in the expression levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in human macrophages guidetopharmacology.org. This modulation highlights this compound's potential as an anti-inflammatory agent.

Table 1: this compound's Modulation of Inflammatory Markers (Intended as an interactive data table)

Inflammatory Pathway/TargetObserved EffectCell Type/ModelCitation
NF-κB activationInhibitionHuman macrophages guidetopharmacology.org
Nitric oxide productionSignificant inhibitionMacrophages (in vitro) guidetopharmacology.org
TNF-α expressionDecreased levelsHuman macrophages guidetopharmacology.org
IL-6 expressionDecreased levelsHuman macrophages guidetopharmacology.org

While direct binding or specific modulation of the 5-HT2A serotonin (B10506) receptor by this compound is not explicitly detailed in the provided research findings, the compound's observed effects on cognitive function and cortical activity suggest potential indirect interactions with serotonergic systems guidetopharmacology.org. The 5-HT2A receptor is a G protein-coupled receptor widely distributed in the central nervous system, particularly in areas involved in cognition, learning, and memory, including the cerebral cortex and hippocampus. It plays a critical role in modulating thalamocortical information processing and can influence gamma oscillations, which are important for sensory integration and perception. Activation of the 5-HT2A receptor is associated with enhanced cognition, while its dysregulation has been implicated in psychiatric disorders. Given this compound's reported cognitive-enhancing effects, its influence may converge on pathways that involve such receptors, warranting further investigation into direct or indirect modulatory roles.

Cellular Responses and Pathways

This compound influences fundamental cellular processes, including programmed cell death and cell proliferation.

Emerging evidence suggests that this compound possesses anticancer properties, partly through the induction of apoptosis guidetopharmacology.org. Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells and is often dysregulated in cancer. Research indicates that this compound can induce apoptosis in cancer cells, specifically via caspase activation in hepatocellular carcinoma cells guidetopharmacology.org. This mechanism involves a cascade of proteases (caspases) that dismantle the cell in a controlled manner, preventing inflammation and promoting efficient clearance of cellular debris.

Table 2: this compound's Role in Apoptosis Induction (Intended as an interactive data table)

Cellular ResponseMechanism/PathwayCell Type/Cancer TypeCitation
ApoptosisCaspase activationHepatocellular carcinoma cells guidetopharmacology.org

This compound has also been implicated in the regulation of the cell cycle, a tightly controlled series of events that leads to cell division guidetopharmacology.org. Abnormalities in cell cycle regulation are a hallmark of cancer. This compound has been shown to induce cell cycle arrest in cancer cells, specifically at the G2/M phase in breast cancer cells guidetopharmacology.org. Cell cycle arrest at the G2/M checkpoint prevents cells from entering mitosis (M phase) when DNA damage or other issues are present, thereby inhibiting uncontrolled proliferation. This suggests that this compound may interfere with the progression of cancer cells through their division cycle, contributing to its potential anticancer effects guidetopharmacology.org.

Table 3: this compound's Impact on Cell Cycle Regulation (Intended as an interactive data table)

Cellular ResponseSpecific Effect/PhaseCell Type/Cancer TypeCitation
Cell cycle regulationArrest at G2/M phaseBreast cancer cells guidetopharmacology.org

Structure Activity Relationship Sar Studies of Theogallin

Computational Approaches to SAR

Computational approaches, including quantitative structure-activity relationship (QSAR) analysis and molecular docking, play a crucial role in modern SAR studies by predicting biological activity and evaluating the binding affinity between compounds and target proteins. dovepress.com These methods allow for the exploration of chemical modifications and their potential impact on biological efficacy without extensive laboratory synthesis. wikipedia.org

For theogallin and similar compounds, computational studies have been instrumental in elucidating their mechanisms of action, particularly concerning enzyme inhibition. Molecular docking studies and molecular dynamics (MD) simulations have been successfully employed to investigate the interactions of this compound with various enzymes. For instance, 10-nanosecond molecular dynamics simulations were conducted to analyze the complexes formed by elastase with compounds such as this compound, digalloyl glucose, myricetin (B1677590) glucuronide, and myricetin xylosyl. frontiersin.org These simulations provide insights into the stability and dynamics of the ligand-enzyme interactions, which are critical for understanding the inhibitory potential of these compounds. frontiersin.org Such computational methods complement experimental findings by offering a molecular-level perspective on how structural variations influence binding and activity.

Identification of Structural Features Correlating with Biological Activity

The distinct biological activities of this compound are intrinsically linked to its chemical architecture. A key structural feature is the presence of a galloyl group esterified to a quinic acid backbone. This galloyl moiety is a common phenolic structure known for its potent antioxidant and anti-inflammatory properties. benchchem.com The arrangement of hydroxyl groups on the galloyl part, along with the quinic acid scaffold, contributes significantly to its ability to neutralize free radicals, inhibit lipid peroxidation, and chelate metal ions. benchchem.comontosight.ai

The capacity of this compound, or its metabolite quinic acid, to traverse the blood-brain barrier is another significant structural-activity correlation, particularly for its cognition-enhancing effects. wikipedia.org This suggests that the compound's physicochemical properties, such as polarity and molecular size, are optimized for central nervous system penetration, allowing it to exert its neurological benefits. benchchem.comwikipedia.org

Comparison with Similar Compounds (e.g., Myricetin Glucuronide, Gallic Acid)

Comparing this compound with structurally related compounds like myricetin glucuronide and gallic acid provides valuable insights into the specific contributions of different structural motifs to biological activity. All three compounds possess phenolic characteristics, contributing to their antioxidant and anti-inflammatory potential. benchchem.comontosight.aifrontiersin.org

A direct comparison of their enzyme inhibition profiles highlights their differential activities. For instance, studies involving docking and molecular dynamics simulations have provided IC₅₀ values for the inhibition of hyaluronidase (B3051955), collagenase, and tyrosinase: benchchem.com

CompoundHyaluronidase Inhibition (IC₅₀)Collagenase Inhibition (IC₅₀)Tyrosinase Inhibition (IC₅₀)
This compound12.3 µM45.6 µM>100 µM
Myricetin Glucuronide28.7 µM9.8 µM67.2 µM
Gallic Acid85.4 µM>100 µM23.9 µM

As shown in the table, this compound demonstrates potent hyaluronidase inhibition, exhibiting a lower IC₅₀ (12.3 µM) compared to myricetin glucuronide (28.7 µM) and gallic acid (85.4 µM). benchchem.com This suggests that the combined galloylquinic acid structure of this compound is particularly effective against this enzyme. In contrast, myricetin glucuronide shows superior collagenase inhibition (9.8 µM) compared to this compound (45.6 µM) and gallic acid (>100 µM). benchchem.com Gallic acid, while less effective against hyaluronidase and collagenase, exhibits notable tyrosinase inhibition (23.9 µM), outperforming both this compound (>100 µM) and myricetin glucuronide (67.2 µM). benchchem.com

These differences underscore that while all are phenolic compounds, the specific arrangement and conjugation of their functional groups significantly influence their target specificity and potency. This compound's structure, as an ester of gallic acid and quinic acid, provides a unique scaffold that confers distinct advantages in certain biological activities compared to its constituent parts or other related polyphenols like myricetin glucuronide. Gallic acid itself is a well-known polyphenol with broad biological activities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. frontiersin.orgresearchgate.net Similarly, myricetin (the aglycone of myricetin glucuronide) has shown activity against ovarian cancer cells. nih.gov The glucuronidation in myricetin glucuronide alters its pharmacokinetic properties and potentially its interaction with biological targets compared to the aglycone.

Preclinical Research and in Vivo Studies

Animal Models in Theogallin Research

Animal models, particularly rats and mice, have been instrumental in assessing the in vivo effects of this compound, providing a comprehensive understanding of its impact on complex biological systems.

Studies in rat models have demonstrated this compound's influence on cognitive function and brain electrical activity. Oral administration of this compound has been shown to exert a power-decreasing effect on cortical activity in freely moving rats. Its presumed metabolite, quinic acid, similarly produced decreases in delta, alpha2, and beta1 frequencies in cortical activity researchgate.net.

Furthermore, a this compound-rich tea cultivar, "MK5601," administered to middle-aged mice for four months, effectively prevented age-related changes in cognitive function, maintaining spatial memory performance at levels comparable to young mice. This effect was associated with elevated neurotrophin-3 levels in the hippocampus researchgate.netresearchgate.net. The observed changes in electrical brain activity by this compound in preclinical trials in rats were similar to those induced by antidementive and stimulating drugs researchgate.net.

Table 1: Effects of this compound and its Metabolites on Cortical Activity in Freely Moving Rats

CompoundDose (p.o.)Observed Effect on Cortical Activity (Frequency Bands)Reference
This compound20 mg/kgPower decreasing effect (general cortical activity) researchgate.net
Quinic Acid10 mg/kgDecreases in delta, alpha2, and beta1 frequencies researchgate.net

This compound is recognized for its antioxidant properties benchchem.com. While direct detailed in vivo studies on this compound's impact on oxidative stress markers in animal models are less extensively reported, its metabolite, gallic acid, has been thoroughly investigated. Gallic acid has demonstrated protective effects against oxidative damage. For instance, it significantly reduced both nuclear DNA (nDNA) and mitochondrial DNA (mtDNA) damage induced by hydrogen peroxide (H2O2) in HeLa cells researchgate.net. In vitro and in vivo studies indicate that gallic acid can reduce reactive oxygen species (ROS) generation, lipid peroxidation, glutathione (B108866) depletion, and protein carbonyl content researchgate.net. In a rat model of adult-onset hypothyroidism, gallic acid prevented oxidative stress in the hippocampus by reducing nitrite, ROS, and lipid peroxidation frontiersin.org. These findings suggest that this compound, through its metabolic breakdown into gallic acid, may contribute to antioxidant defense mechanisms in vivo.

Research specifically detailing this compound's direct effects on glucose uptake in differentiated adipocytes is not widely available in the current literature. While general mechanisms of glucose uptake and adipocyte differentiation have been explored using various compounds and conditions in in vitro models, direct experimental data for this compound in this context are limited e-dmj.orgmdpi.complos.orgbiorxiv.org.

This compound has been noted to possess anti-inflammatory effects benchchem.com. Its metabolite, gallic acid, also exhibits anti-inflammatory properties frontiersin.org. Moreover, purpurogallin carboxylic acid (PCA), an oxidation product of gallic acid, significantly suppressed the generation of pro-inflammatory mediators, including nitric oxide and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages researchgate.net. While these findings support the anti-inflammatory potential of this compound and its derivatives, specific detailed studies focusing solely on this compound's direct anti-inflammatory effects in human macrophages, such as THP-1 cells, are not extensively documented in the provided search results. Studies on human macrophages often use other compounds to demonstrate anti-inflammatory effects, highlighting the methodology nih.govmdpi.comnih.gov.

Table 2: Anti-inflammatory Effects of Gallic Acid Oxidation Product (PCA) in Murine Macrophages

CompoundCell LineInflammatory MediatorInhibition (%) at 100 µMReference
Purpurogallin Carboxylic Acid (PCA)RAW264.7 (LPS-stimulated)Nitric Oxide57.6 researchgate.net
Purpurogallin Carboxylic Acid (PCA)RAW264.7 (LPS-stimulated)IL-643.1 researchgate.net

Pharmacokinetic and Pharmacodynamic Evaluations in Preclinical Settings

Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) evaluations are crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted, as well as its biochemical and physiological effects. For this compound, preclinical studies indicate that it, or its metabolites, can cross the blood-brain barrier (BBB), which is essential for its observed cognitive effects researchgate.net. This compound is known to be metabolized into gallic acid and quinic acid within the body benchchem.com.

Pharmacodynamically, the effects of this compound on cortical activity in rats, as detailed in Section 9.1.1, demonstrate its ability to modulate brain function in vivo researchgate.net. While specific detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, or half-life values for this compound in preclinical models are not extensively reported in the provided literature, the evidence of its BBB permeability and the observed changes in brain electrical activity underscore its systemic availability and central nervous system activity researchgate.net. PK/PD modeling in preclinical settings generally aims to correlate drug exposure with its biological effects, guiding further development plos.orgnih.govnih.gov.

Neuropharmacological Assessments (e.g., Electrophysiological Characterization, EEG Analysis)

This compound, or its metabolite quinic acid, has demonstrated the ability to traverse the blood-brain barrier in rats, suggesting its potential to exert central nervous system effects wikipedia.orgresearchgate.net. Research has explored the impact of this compound on cognitive performance and brain electrical activity. An in vivo study utilizing a rat model revealed that extracts enriched with this compound led to an increase in field potentials within the hippocampus, indicative of enhanced cognitive function benchchem.com.

Further electrophysiological characterization using in vitro hippocampal slice preparations provided evidence that this compound can increase long-term potentiation (LTP). LTP is a persistent strengthening of synapses based on recent patterns of activity, commonly regarded as a cellular mechanism underlying learning and memory processes, including spatial and time-dependent memory researchgate.net. The presence of this compound alone was observed to shift hippocampal electrical activity in a direction similar to that seen with the enriched extract, with quinic acid yielding comparable results, while gallic acid did not produce such effects researchgate.net. These findings suggest that this compound and its metabolite quinic acid may contribute to cognitive enhancement benchchem.comwikipedia.orgresearchgate.net.

Electrophysiological methods, such as electroencephalography (EEG) and quantitative EEG (qEEG) analysis, are critical tools in neuropharmacological assessments. These techniques measure various characteristics of the brain's electrical activity, providing insights into neuro-psycho-physiology and neural capabilities bm-science.comnih.gov. Studies employing these methodologies aim to characterize changes in brain activity following the administration of compounds like this compound, thereby providing proof of access of active components to the brain and their functional impact researchgate.net.

Toxicity Studies (Academic Focus)

Direct and specific toxicological data for isolated this compound are not extensively detailed in some readily available safety information, often indicating "no data available" for various toxicity endpoints such as oral, dermal, or inhalation exposure thegoodscentscompany.commedchemexpress.com. However, as a constituent of green tea catechins, this compound is part of a broader group of compounds that have been subject to various toxicological evaluations researchgate.net.

Academic toxicological assessment typically encompasses a spectrum of studies designed to evaluate the potential harmful effects of chemical compounds. These methodologies include acute toxicity studies, which assess effects from a single or short-term exposure, and medium-term (sub-acute or sub-chronic) and long-term (chronic) toxicity studies, which investigate effects arising from repeated or prolonged exposures unina.it. The primary objectives of such studies are to determine maximum tolerable doses, identify dose-response relationships, and elucidate physiological and pharmacokinetic aspects of the substance researchgate.netunina.it.

The field of toxicology is undergoing a significant paradigm shift, with increasing adoption of alternative methods, including in vitro (cell-based assays, primary cell cultures, continuous cell lines, reconstructed 3D tissues) and in silico (computer simulations, mathematical models, quantitative structure-activity relationships or QSARs) approaches nih.govfederalregister.govrti.org. These New Approach Methodologies (NAMs) are pivotal in hazard identification and assessing the toxicological profile of compounds, offering the benefits of increased human relevance and higher throughput compared to traditional animal testing nih.govrti.org.

Modern testing strategies often integrate multiple in vitro, ex vivo, and in silico methods, particularly for evaluating complex toxicity endpoints. This integrated approach involves a thorough investigation of toxicological pathways and mechanisms of toxic action nih.govfederalregister.gov. Efforts are continuously made towards the validation and regulatory acceptance of these alternative methods, moving beyond the concept of replacing in vivo tests with a single alternative method to a more comprehensive integration of results from various assays federalregister.govrti.org.

The assessment of potential adverse effects in academic toxicology is fundamentally focused on identifying and characterizing any harmful biological changes induced by a substance. For compounds like this compound, which naturally occur as components of complex extracts (e.g., green tea), the evaluation of potential adverse effects often considers the context of the source material's known toxicological profile researchgate.net. While specific adverse effect profiles for isolated this compound are not extensively detailed in the provided academic literature snippets, the general principles of toxicological assessment guide the evaluation of potential harm based on observed biological activities and structural characteristics medchemexpress.comunina.it. This includes examining potential for genotoxicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity, though for this compound itself, data in these specific categories are often reported as "not available" or "not determined" in current safety data sheets medchemexpress.com.

Future Directions and Research Perspectives

Elucidation of Undefined Molecular Targets and Pathways

Despite growing evidence of theogallin's biological effects, the precise molecular targets and underlying pathways through which it exerts its actions are not yet fully understood. Research indicates that this compound may interact with neurotransmitter systems in the brain, contributing to its observed cognitive enhancement effects. benchchem.com Its metabolite, quinic acid, is also believed to play a significant role in these processes. benchchem.com A deeper understanding of these specific molecular targets and pathways is crucial for elucidating the compound's mechanisms of action and for guiding the rational design of targeted therapeutic interventions. nih.gov Future studies should focus on systematically identifying these interactions to provide a comprehensive picture of this compound's biological footprint. mdpi.com

Comprehensive In Vivo Studies and Clinical Translation

While in vitro studies have provided foundational insights into this compound's properties, comprehensive in vivo studies are essential to validate these findings in living organisms and to assess its efficacy and safety in complex biological systems. Animal studies have demonstrated that this compound, or its metabolite quinic acid, can traverse the blood-brain barrier in rats and exhibit cognition-enhancing activities. wikipedia.orgwikipedia.org Furthermore, a decaffeinated green tea extract enriched with this compound and L-theanine has been shown in both animal and one human study to influence hippocampal electrical activity and improve cognitive performance. google.com The transition from preclinical research to human clinical trials, often referred to as translational research, is a critical next step. usuhs.edu Rigorous clinical investigations are necessary to confirm the therapeutic potential of this compound in humans and to establish its clinical utility for various health conditions. researchgate.netdntb.gov.ua

Synthesis of this compound for Research and Therapeutic Evaluation

This compound is naturally abundant in sources such as Camellia sinensis (tea leaves), particularly green and Pu-erh teas, and Arbutus unedo fruits. benchchem.comwikipedia.orgwikipedia.org The concentration of this compound can vary significantly based on factors like the species of Camellia sinensis, leaf maturity, and harvest time. mdpi.com For consistent research and the potential development of this compound-based therapeutic agents, scalable and efficient synthesis methods are paramount. While the existing literature highlights its natural occurrence and metabolism into gallic acid and quinic acid, mdpi.comnih.gov further research into optimized synthetic routes or robust extraction and purification techniques from natural sources would ensure a reliable supply for extensive preclinical and clinical evaluations.

Investigation of Synergistic Effects with Other Bioactive Compounds

Development of this compound-Based Therapeutic Agents

The inherent biological activities of this compound position it as a promising candidate for the development of novel therapeutic agents. It possesses potent antioxidant capabilities, acting to neutralize free radicals implicated in oxidative stress, and exhibits anti-inflammatory properties, as evidenced by its ability to inhibit nitric oxide production in macrophages. benchchem.com Notably, German scientists have patented the application of this compound and quinic acid for their potential in treating dementia, including Alzheimer's and Parkinson's diseases, depression, and attention deficit disorders. nih.govresearchgate.net Beyond neurological applications, this compound's capacity to enhance glucose metabolism suggests its potential utility in dietary supplements for diabetes management. benchchem.com The ongoing development of therapeutic agents involves a systematic process of identifying lead compounds and optimizing them for specific therapeutic indications. nih.govescholarship.org Further research in this area could lead to the formulation of this compound-centric drugs or nutraceuticals targeting a range of health conditions.

Advanced Computational Modeling for SAR and Drug Discovery

Advanced computational modeling techniques are becoming indispensable tools in modern drug discovery and development. These methods, including de novo drug design, molecular docking, molecular dynamics simulations, Quantitative Structure-Activity Relationships (QSAR), and pharmacophore modeling, can significantly accelerate the drug discovery process, reduce costs, and shorten research timelines. researchgate.netuniversiteitleiden.nlgsconlinepress.com For this compound, computational modeling can be employed to conduct comprehensive Structure-Activity Relationship (SAR) studies, which aim to understand how modifications to its chemical structure influence its biological activity. nih.govscbdd.com Such in silico approaches can help predict how this compound or its derivatives might interact with specific biological targets, filter potential drug candidates, and guide the design of new molecules with enhanced efficacy and selectivity. universiteitleiden.nl Platforms like ChemSAR facilitate the generation of predictive SAR/SPR models for small molecules, which could be valuable for optimizing this compound's therapeutic profile. scbdd.com

Role in Functional Foods and Dietary Supplements

This compound's natural occurrence in tea and its recognized health benefits make it a strong candidate for incorporation into functional foods and dietary supplements. It is known for its potent antioxidant and anti-inflammatory properties, which are valuable attributes for health supplements aimed at reducing oxidative damage and managing inflammation. benchchem.com The integration of this compound into functional foods is an emerging area of interest, with studies indicating its potential to enhance glucose metabolism, suggesting its use in products designed for blood sugar management. benchchem.com Green tea extracts, specifically those enriched with this compound and L-theanine, are already being considered and utilized as functional food items or ingredients in dietary supplements. google.comgoogle.com This aligns with the broader trend of developing functional foods that offer health benefits beyond basic nutrition by incorporating specific bioactive compounds. mdpi.comumd.edumdpi.com Future research will likely explore new delivery methods and food matrices to maximize the bioavailability and efficacy of this compound in such products.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying Theogallin in complex plant matrices, and how should experimental parameters be validated?

  • Methodological Answer : Use hyphenated techniques like LC-MS/MS or HPLC-DAD for identification, coupled with reference standards. Validate parameters (e.g., retention time, spectral matching) using spiked samples and matrix-matched calibration curves. Reproducibility should be confirmed through triplicate runs, and limits of detection (LOD) must be calculated via signal-to-noise ratios .

Q. What established protocols exist for the laboratory-scale synthesis of this compound, and how can purity be ensured?

  • Methodological Answer : Follow esterification protocols using gallic acid and quinic acid derivatives under acidic catalysis (e.g., H₂SO₄). Monitor reaction progress via TLC or NMR. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity using HPLC (>95% purity) and characterize via ¹H/¹³C NMR and FT-IR .

Q. How can researchers quantify this compound concentrations in biological samples while minimizing matrix interference?

  • Methodological Answer : Employ solid-phase extraction (SPE) with C18 cartridges to isolate this compound from biological fluids. Use internal standards (e.g., deuterated analogs) for quantification via LC-MS. Validate recovery rates (70–120%) and account for matrix effects by comparing calibration curves in solvent vs. matrix .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound (e.g., antioxidant vs. pro-oxidant effects) be systematically addressed?

  • Methodological Answer : Conduct dose-response studies across multiple cell lines (e.g., HepG2, RAW 264.7) under standardized oxidative stress conditions (e.g., H₂O₂ exposure). Compare results using meta-analysis frameworks (PICO/FINER) to identify confounding variables like assay type (DPPH vs. ORAC) or solvent polarity .

Q. What experimental designs are optimal for elucidating this compound’s metabolic pathways in mammalian systems?

  • Methodological Answer : Use isotopically labeled this compound (¹⁴C or ¹³C) in in vivo models. Collect plasma, urine, and feces at timed intervals. Analyze metabolites via high-resolution mass spectrometry (HRMS) and map pathways using software like MetaboAnalyst. Include negative controls (vehicle-only) and validate enzyme involvement via knockout models .

Q. How can researchers optimize HPLC parameters to resolve this compound from structurally similar polyphenols in plant extracts?

  • Methodological Answer : Perform a factorial design experiment varying column type (C18 vs. phenyl-hexyl), mobile phase (acetonitrile vs. methanol), and pH (2.5–4.5). Use peak symmetry and resolution (Rs > 1.5) as metrics. Validate with spike-recovery tests and compare against reference chromatograms from published databases .

Q. What strategies are effective for interpreting conflicting spectroscopic data (e.g., NMR shifts) in this compound structural studies?

  • Methodological Answer : Re-examine sample preparation (e.g., solvent deuteration, concentration effects) and instrument calibration. Compare data with computational simulations (DFT-based NMR chemical shift predictions). Collaborate with multiple labs for cross-validation and report results with error margins (e.g., ±0.1 ppm for ¹H NMR) .

Tables for Key Methodological Comparisons

Parameter Basic Research Focus Advanced Research Focus
Identification LC-MS retention time matching HRMS fragmentation patterns
Quantification External standard calibration Isotope dilution mass spec
Data Validation Intra-lab reproducibility Inter-lab collaborative trials

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.